Chemical structure and properties of Methyltetrazine-amino-PEG8-CH2CH2COONHS
Chemical structure and properties of Methyltetrazine-amino-PEG8-CH2CH2COONHS
This technical guide provides an in-depth analysis of Methyltetrazine-amino-PEG8-CH2CH2COONHS , a high-performance heterobifunctional linker used in bioconjugation and drug development.[1]
Architecture, Properties, and Bioconjugation Protocols[1]
Executive Summary
Methyltetrazine-amino-PEG8-CH2CH2COONHS is a third-generation heterobifunctional crosslinker designed for "Click Chemistry" applications.[1] It bridges biological macromolecules (antibodies, proteins) with small molecules (drugs, radionuclides) or surfaces.[] Its design features three functional zones:
-
Methyltetrazine (Me-Tz): A bioorthogonal handle for Inverse Electron Demand Diels-Alder (IEDDA) reactions.[1][3][4][5][6][7]
-
PEG8 Spacer: An 8-unit polyethylene glycol chain that enhances water solubility and reduces immunogenicity.[1]
-
NHS Ester: An amine-reactive moiety for covalent attachment to lysine residues or N-terminal amines.[1]
Chemical Architecture & Design Logic
The molecule is engineered to overcome the "hydrophobicity-aggregation" trade-off common in Antibody-Drug Conjugates (ADCs).[1]
1.1 The Methyltetrazine Head (Bioorthogonal Handle)
Unlike first-generation tetrazines, the Methyltetrazine moiety is substituted with a methyl group. This substitution is critical:
-
Stability: It prevents degradation in physiological media (serum/plasma) compared to hydrogen-substituted tetrazines.[1]
-
Reactivity: It maintains ultrafast kinetics (
) when paired with Trans-Cyclooctene (TCO).[1] -
Mechanism: It undergoes an IEDDA reaction followed by a retro-Diels-Alder elimination of nitrogen (
), forming a stable dihydropyridazine linkage.[1][7]
1.2 The PEG8 Spacer (Solubility Engine)
The inclusion of an 8-unit PEG spacer (
-
Hydrodynamic Radius: It increases the distance between the payload and the protein, reducing steric hindrance during the click reaction.
-
Solubility: It counteracts the hydrophobicity of the tetrazine and payload, preventing the precipitation of the final conjugate.
1.3 The Propionic Acid NHS Ester (Amine Targeting)
The distal end features an N-hydroxysuccinimide (NHS) ester attached via a propionic acid linker (
-
Selectivity: Reacts specifically with primary amines (
) on Lysine residues at pH 7.0–8.5.[1] -
Leaving Group: The NHS ring is a good leaving group, allowing the formation of a stable amide bond.[8]
Physicochemical Properties[1][3][9][10]
| Property | Specification |
| Chemical Name | Methyltetrazine-amino-PEG8-succinimidyl propionate |
| Molecular Weight | ~710 – 750 Da (varies by exact amino-linkage structure) |
| Reactive Groups | Methyltetrazine (Click), NHS Ester (Amine) |
| Appearance | Pink to Red solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, DCM.[1][3][9] Water soluble (hydrolysis risk) |
| Storage | -20°C, Desiccated, Protected from light |
| Stability | Hydrolytically unstable in moisture (NHS ester) |
Reaction Mechanisms & Workflows
The utility of this linker relies on two distinct chemical steps: Amine Labeling (Step 1) and Bioorthogonal Clicking (Step 2).
3.1 Step 1: NHS Ester Conjugation (Amine Labeling)
The NHS ester undergoes nucleophilic attack by the
-
Optimal pH: 7.2 – 8.5 (Bicarbonate or Phosphate buffer).[1]
-
Competing Reaction: Hydrolysis of the NHS ester by water.[1][8][10] High pH accelerates hydrolysis; low pH protonates amines (
), rendering them unreactive.[1][8][11]
3.2 Step 2: IEDDA Click Reaction
The Tetrazine-labeled biomolecule reacts with a TCO-modified counterpart.[1][6]
-
Kinetics: Exceptionally fast, occurring in seconds to minutes at low concentrations.[1]
-
Byproducts: Only Nitrogen gas (
), which is inert and non-toxic.
3.3 Visualizing the Pathway
The following diagram illustrates the sequential workflow from activation to final "clicked" conjugate.
Figure 1: Sequential conjugation workflow. Step 1 involves amine coupling to the antibody. Step 2 utilizes the IEDDA reaction to attach the payload.
Experimental Protocols
Safety Note: Perform all steps involving organic solvents in a fume hood. Wear PPE.[1]
4.1 Preparation of Stock Solution[8]
-
Remove the vial from -20°C storage and equilibrate to room temperature before opening (prevents condensation and hydrolysis).
-
Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10–50 mM.[1]
4.2 Conjugation to Antibody (Standard Protocol)
Materials:
-
Antibody (1–5 mg/mL) in PBS or Bicarbonate buffer (pH 8.0). Must be free of primary amines (Tris, Glycine).
-
MeTet-PEG8-NHS stock (in DMSO).[1]
Procedure:
-
Calculate Molar Excess: For antibodies, use a 10- to 20-fold molar excess of the MeTet reagent to target 2–4 tetrazines per antibody.[1]
-
Mixing: Slowly add the MeTet reagent to the antibody solution while vortexing gently. Ensure the final organic solvent concentration is <10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate at Room Temperature (RT) for 30–60 minutes or at 4°C for 2 hours.
-
Quenching (Optional): Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[1] Incubate for 10 mins.
4.3 Purification
-
Desalting: Remove excess reagent using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis cassette equilibrated with PBS (pH 7.4).[1]
-
Why: Unreacted tetrazine will compete for the TCO payload in the next step.
-
-
Quantification: Measure absorbance. Tetrazines have a characteristic absorbance peak at ~520 nm (Molar Extinction Coefficient
).[1]-
Calculation: Use the Beer-Lambert law to determine the Tetrazine-to-Antibody Ratio (TAR).[1]
-
Applications in Drug Development[1][6][8][15]
5.1 Pre-Targeting Imaging & Therapy
This linker is pivotal in "Pre-targeting" strategies.[1]
-
Injection 1: Administer MeTet-Antibody.[1] It circulates and binds to the tumor antigen.
-
Clearance: Wait for unbound antibody to clear from the blood.[1]
-
Injection 2: Administer a small, radiolabeled TCO-ligand.[1]
-
Click: The TCO finds the tumor-bound Tetrazine and clicks instantly.[1]
-
Benefit: Drastically reduces radiation dose to healthy tissue compared to directly labeled antibodies.[1]
-
5.2 Antibody-Drug Conjugates (ADCs)
The PEG8 spacer improves the solubility of hydrophobic payloads (e.g., PBD dimers, Auristatins), preventing the ADC from aggregating and improving its pharmacokinetic profile.
Storage and Stability
-
Hydrolysis Sensitivity: The NHS ester moiety is highly moisture-sensitive.[1]
-
Failure Mode: If the powder is sticky or pale upon opening, hydrolysis may have occurred (forming the carboxylic acid), rendering it unreactive toward amines.
-
-
Light Sensitivity: Tetrazines can degrade under prolonged exposure to high-intensity light.[1] Store in amber vials.
-
Long-term Storage: Store lyophilized powder at -20°C under argon or nitrogen.
References
-
Knall, A.-C., & Slugovc, C. (2013).[1] Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[1][4][6] Chemical Society Reviews.[1] Link
-
Rossin, R., et al. (2010).[1] In vivo chemistry for pretargeted tumor imaging in live mice.[1] Angewandte Chemie International Edition.[1] Link
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Chapter on Heterobifunctional Crosslinkers). Link
-
BroadPharm. Methyltetrazine-PEG8-NHS ester Product Data.Link
-
BenchChem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions.Link
Sources
- 1. Methyltetrazine-PEG8-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methyltetrazine-PEG8-acid, 2183440-33-5 | BroadPharm [broadpharm.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
